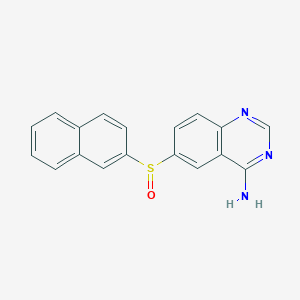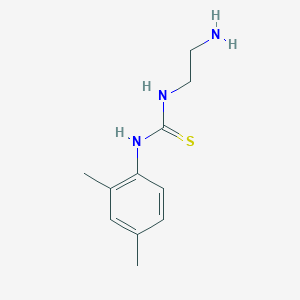![molecular formula C14H14N2O3 B14642147 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- CAS No. 55609-77-3](/img/structure/B14642147.png)
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- is a heterocyclic compound with significant biological activities. This compound is part of the pyrrolo[1,2-a]indole family, which is known for its diverse pharmacological properties . The presence of amino, methoxy, and methyl groups in its structure enhances its potential for various applications in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- can be achieved through several methods. One common approach involves the base-mediated N-arylation of 2-bromoaryl pyrrole/indol-2-yl ketones with cesium carbonate in DMF, resulting in moderate to excellent yields . Another proven method is the intramolecular Friedel-Crafts acylation onto the pyrrole moiety . Additionally, transition-metal-catalyzed intramolecular N-arylation and cyclocarbonylation reactions have been employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of transition-metal-free protocols is preferred to avoid the challenges associated with metal catalysts, such as sensitivity to oxygen and moisture, and the removal of toxic metal residues .
化学反応の分析
Types of Reactions
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: N-arylation and other substitution reactions are common, often facilitated by bases like cesium carbonate.
Common Reagents and Conditions
Oxidation: Sodium iodide as a catalyst and TBHP as an oxidant.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Cesium carbonate in DMF for N-arylation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-a]indol-9-ones, depending on the specific reagents and conditions used .
科学的研究の応用
9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
9H-Pyrrolo[1,2-a]indol-9-one: The parent compound without the amino, methoxy, and methyl substitutions.
10H-Indolo[1,2-a]indol-10-one: A structurally related compound with similar biological activities.
Uniqueness
The presence of the amino, methoxy, and methyl groups in 9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl- enhances its pharmacological properties and makes it a valuable compound for drug discovery and development .
特性
CAS番号 |
55609-77-3 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
5-amino-6,8-dimethoxy-7-methylpyrrolo[1,2-a]indol-4-one |
InChI |
InChI=1S/C14H14N2O3/c1-7-13(18-2)10(15)9-11(14(7)19-3)16-6-4-5-8(16)12(9)17/h4-6H,15H2,1-3H3 |
InChIキー |
TVMSIKGOCWEOTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1OC)N3C=CC=C3C2=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)









![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)

